![molecular formula C23H24O5 B5198260 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene](/img/structure/B5198260.png)
1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene
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Overview
Description
1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene is an organic compound with a complex structure that includes multiple ether linkages and aromatic rings
Preparation Methods
The synthesis of 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene typically involves multiple steps. One common synthetic route starts with the preparation of 1,3-dimethoxybenzene, which is then subjected to a series of reactions to introduce the propoxy and phenoxy groups. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the etherification process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield and purity.
Chemical Reactions Analysis
1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Mechanism of Action
The mechanism of action of 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene can be compared with other similar compounds, such as:
1,3-dimethoxybenzene: A simpler compound with similar methoxy groups but lacking the complex propoxy and phenoxy substituents.
3,3’-dimethoxy-2,2’-bithiophene: Another compound with methoxy groups and aromatic rings, but with a different structural arrangement and properties.
Indole derivatives: Compounds with aromatic rings and potential biological activities, but with a different core structure and functional groups.
Properties
IUPAC Name |
1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-24-21-13-7-14-22(25-2)23(21)27-16-8-15-26-19-11-6-12-20(17-19)28-18-9-4-3-5-10-18/h3-7,9-14,17H,8,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILAPQWDYGTGGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCOC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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